molecular formula C9H22BN3O3 B524896 Dab-boro-Nle

Dab-boro-Nle

Cat. No.: B524896
M. Wt: 231.1 g/mol
InChI Key: JAXKDVVQQUKJKR-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-((S)-2,4-diaminobutanamido)pentylboronic acid is a compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical and biological applications. This particular compound is notable for its role as a selective and potent inhibitor of dipeptidyl peptidase 7 (DPP7), with significant implications in biological research and potential therapeutic applications.

Preparation Methods

The synthesis of ®-1-((S)-2,4-diaminobutanamido)pentylboronic acid involves several steps, typically starting from commercially available starting materials. One common synthetic route includes the use of threonine or allo-threonine as starting materials, followed by a series of reactions to introduce the boronic acid moiety and the diamino butanamido group. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions . Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

®-1-((S)-2,4-diaminobutanamido)pentylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. .

Scientific Research Applications

®-1-((S)-2,4-diaminobutanamido)pentylboronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to inhibit DPP7 makes it valuable in studying protease activity and related biological processes.

    Medicine: Its potential therapeutic applications include the development of drugs targeting protease-related diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of materials with specific functionalities, such as sensors and catalysts

Mechanism of Action

The mechanism of action of ®-1-((S)-2,4-diaminobutanamido)pentylboronic acid involves its interaction with the active site of DPP7. The boronic acid group forms a reversible covalent bond with the serine residue in the active site of the enzyme, inhibiting its activity. This interaction disrupts the enzyme’s ability to cleave peptide bonds, thereby modulating various biological pathways.

Comparison with Similar Compounds

®-1-((S)-2,4-diaminobutanamido)pentylboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 3-formylphenylboronic acid. While these compounds share the boronic acid functional group, they differ in their specific structures and biological activities. For example, phenylboronic acid is commonly used in the development of sensors and diagnostic tools, whereas 3-formylphenylboronic acid has applications in organic synthesis and medicinal chemistry . The unique structure of ®-1-((S)-2,4-diaminobutanamido)pentylboronic acid, with its specific arrangement of functional groups, gives it distinct properties and applications, particularly in the inhibition of DPP7.

Properties

Molecular Formula

C9H22BN3O3

Molecular Weight

231.1 g/mol

IUPAC Name

[(1R)-1-[[(2S)-2,4-diaminobutanoyl]amino]pentyl]boronic acid

InChI

InChI=1S/C9H22BN3O3/c1-2-3-4-8(10(15)16)13-9(14)7(12)5-6-11/h7-8,15-16H,2-6,11-12H2,1H3,(H,13,14)/t7-,8-/m0/s1

InChI Key

JAXKDVVQQUKJKR-YUMQZZPRSA-N

SMILES

CCCC[C@@H](B(O)O)NC([C@@H](N)CCN)=O

Isomeric SMILES

B([C@H](CCCC)NC(=O)[C@H](CCN)N)(O)O

Canonical SMILES

B(C(CCCC)NC(=O)C(CCN)N)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dab-boro-Nle;  DabboroNle;  Dab boro Nle

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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